
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone
Overview
Description
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, also known as 5’-chloro-2’-hydroxyacetophenone, is an organic compound with the molecular formula C8H7ClO2. It is a chlorinated derivative of acetophenone and is characterized by the presence of both chloro and hydroxy functional groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the chlorination of 2-hydroxyacetophenone. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(5-chloro-2-oxophenyl)ethanone.
Reduction: Formation of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanol.
Substitution: Formation of 2-chloro-1-(5-substituted-2-hydroxyphenyl)ethanone.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone serves as a foundational building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent.
- Anticancer Properties : Studies have explored its ability to inhibit cancer cell growth through various mechanisms, including enzyme inhibition and disruption of cellular processes.
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 12 | 75 µg/mL |
Pseudomonas aeruginosa | 10 | 100 µg/mL |
Medicine
Pharmaceutical Intermediate
Ongoing research is investigating the potential of this compound as a pharmaceutical intermediate. Its reactivity allows it to participate in the synthesis of various drugs, particularly those targeting microbial infections and cancer.
Industrial Applications
The compound is utilized in the production of specialty chemicals and serves as a precursor in the manufacture of dyes and pigments. Its unique properties make it suitable for applications that require specific chemical functionalities.
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a new antimicrobial agent in clinical settings.
- Anticancer Research : Another study focused on the anticancer properties of the compound, revealing that it could inhibit the proliferation of specific cancer cell lines through apoptosis induction. This research suggests that further exploration could lead to the development of new anticancer therapies.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxy and chloro groups on the phenyl ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone: Similar in structure but with a bromo group instead of a chloro group.
3-Bromo-5-chloro-2-hydroxyacetophenone: Another chlorinated acetophenone derivative with different substitution patterns.
Uniqueness
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chloro and hydroxy groups on the phenyl ring allows for diverse chemical transformations and applications in various fields .
Biological Activity
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, a compound with notable chemical properties, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro-substituted phenolic structure, which contributes to its reactivity and biological activity. Its structural uniqueness allows it to participate in various chemical reactions, making it a valuable precursor in organic synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains. For instance, in one study, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 50 µg/mL |
Escherichia coli | 12 | 75 µg/mL |
Pseudomonas aeruginosa | 10 | 100 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines. Notably, a study indicated that this compound exhibited cytotoxic effects with IC50 values ranging from 8.6 to 28.4 µM against different cancer types, highlighting its selective activity against cancer cells while remaining nontoxic to normal fibroblast cells .
Case Study: Anticancer Efficacy
In a comparative study involving various derivatives of phenolic compounds, this compound was found to be particularly effective against colon cancer cell lines (HCT-116), with an IC50 of 2.35 µM . This suggests that modifications in the chemical structure can enhance the anticancer efficacy of such compounds .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. The compound has been evaluated for its ability to scavenge free radicals, demonstrating substantial antioxidant activity in various assays.
Table 2: Antioxidant Activity Assay Results
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 45 |
ABTS Radical Scavenging | 30 |
The results indicate that the compound effectively reduces oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage and related diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via acylation of substituted anilines with 2-chloroacetyl chloride in a biphasic system (dichloromethane and 2% aqueous NaOH) at 0°C for 3 hours. Subsequent alkylation reactions with amines are performed in dry acetone with K₂CO₃ and catalytic KI at 60°C. Reaction progress is monitored via HPLC, achieving yields of 44–78%. Key parameters include temperature control, solvent polarity, and catalyst selection .
- Characterization : Purity is confirmed by HPLC (e.g., retention time analysis), and structural validation employs ¹H/¹³C NMR, LC/MS, and elemental analysis .
Q. How is this compound characterized to confirm its structural identity?
- Analytical Workflow :
- Spectroscopy : ¹H NMR (δ ~2.6 ppm for acetyl group; aromatic protons at δ 6.8–7.5 ppm), ¹³C NMR (carbonyl signal at ~195 ppm), and LC/MS for molecular ion verification.
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).
- Elemental Analysis : C, H, N percentages are matched with theoretical values (e.g., C: ~56%, H: ~4%, Cl: ~21%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. Stability data suggest limited decomposition under standard conditions, but thermal degradation studies (e.g., TGA/DSC) are advised for long-term storage .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of derivatives from this compound?
- Optimization Strategies :
- Solvent Systems : Replace acetone with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation reactions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions.
- Temperature Gradients : Gradual heating (40°C → 80°C) reduces side reactions like hydrolysis of the chloroacetyl group .
Q. What methodologies resolve contradictions in spectral data during structural elucidation?
- Troubleshooting Approaches :
- 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals.
- High-Resolution MS : Confirm molecular formula (C₈H₇Cl₂O₂; exact mass: 218.9874) to rule out isomeric impurities.
- X-ray Crystallography : Single-crystal XRD (using SHELX software ) provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns .
Q. How is this compound utilized in the synthesis of HDAC inhibitors?
- Application Workflow :
Intermediate Functionalization : React with hydroxylamine to form oxime derivatives, followed by cyclization to generate hydroxypyrimidines.
Biological Screening : Assess HDAC inhibition via fluorometric assays using HeLa cell lysates. IC₅₀ values are calculated against reference inhibitors (e.g., trichostatin A) .
Q. What strategies enable enantioselective synthesis of chiral derivatives from this ketone?
- Catalytic Methods :
- Asymmetric Reduction : Employ Ru/(1S,2S)-TsDPEN catalysts to reduce the ketone to (R)-alcohols with >99% enantiomeric excess (ee).
- Chiral Auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during alkylation or aldol reactions .
Properties
IUPAC Name |
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEIVUNKCGWDBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285069 | |
Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24483-75-8 | |
Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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